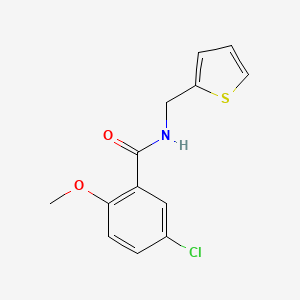![molecular formula C13H17N3O2 B5700350 (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE](/img/structure/B5700350.png)
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring, a cyclohexane carboxylate group, and an amino group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE typically involves the condensation of pyridine-4-carboxaldehyde with cyclohexanecarboxylic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and coordination complexes .
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It has shown promise in binding to specific protein targets, making it useful in drug discovery and development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has been explored as a candidate for anti-inflammatory and anticancer drugs due to its ability to interact with biological macromolecules .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with enhanced properties .
Wirkmechanismus
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE: Similar in structure but with a methoxybenzoate group instead of a cyclohexanecarboxylate group.
Pyridine Compounds: Various pyridine derivatives with antimicrobial and antiviral activities.
Uniqueness
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is unique due to its combination of a pyridine ring and a cyclohexanecarboxylate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-12(10-6-8-15-9-7-10)16-18-13(17)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOCFJKSPXZFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)





METHANONE](/img/structure/B5700335.png)

![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)
